4-(2-Bromo-9-(2,5-dimethylphenyl)-9H-fluoren-9-yl)phenol
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Overview
Description
4-(2-Bromo-9-(2,5-dimethylphenyl)-9H-fluoren-9-yl)phenol is a complex organic compound that belongs to the class of fluorenes. Fluorenes are polycyclic aromatic hydrocarbons that have a wide range of applications in organic electronics, photonics, and as intermediates in organic synthesis. The presence of bromine and phenol groups in this compound makes it particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-9-(2,5-dimethylphenyl)-9H-fluoren-9-yl)phenol typically involves multi-step organic reactions. One common method includes the bromination of 9-(2,5-dimethylphenyl)-9H-fluorene followed by a coupling reaction with phenol. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The coupling reaction can be facilitated by using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromo-9-(2,5-dimethylphenyl)-9H-fluoren-9-yl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents like sodium azide (NaN3) or thiourea in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of hydrogenated fluorenes.
Substitution: Formation of substituted fluorenes with various functional groups.
Scientific Research Applications
4-(2-Bromo-9-(2,5-dimethylphenyl)-9H-fluoren-9-yl)phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential use in drug development, particularly in targeting specific proteins or enzymes.
Industry: Utilized in the production of organic electronic materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 4-(2-Bromo-9-(2,5-dimethylphenyl)-9H-fluoren-9-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins or enzymes, affecting their activity. The bromine atom can participate in halogen bonding, further stabilizing the interaction with the target molecule. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-9,9-dimethylfluorene
- 4-Bromo-9H-fluorene
- 2,7-Dibromo-9,9-dihexyl-9H-fluorene
Uniqueness
4-(2-Bromo-9-(2,5-dimethylphenyl)-9H-fluoren-9-yl)phenol is unique due to the presence of both bromine and phenol groups, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-[2-bromo-9-(2,5-dimethylphenyl)fluoren-9-yl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21BrO/c1-17-7-8-18(2)25(15-17)27(19-9-12-21(29)13-10-19)24-6-4-3-5-22(24)23-14-11-20(28)16-26(23)27/h3-16,29H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKKFSRWKQTAOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2(C3=CC=CC=C3C4=C2C=C(C=C4)Br)C5=CC=C(C=C5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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